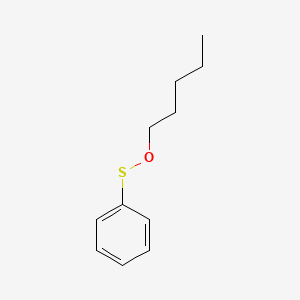

Benzenesulfenic Acid Pentyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

pentoxysulfanylbenzene |

InChI |

InChI=1S/C11H16OS/c1-2-3-7-10-12-13-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |

InChI Key |

CFWDAASLZYYCPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOSC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzenesulfenic Acid Pentyl Ester and Analogous Sulfenic Esters

Direct Synthesis Approaches

Direct synthesis methods offer an efficient pathway to sulfenic esters by forming the S-O bond through the reaction of a thiol derivative with an alcohol. These approaches can be broadly categorized into oxidative methods.

Oxidation of Thiophenol and its Derivatives in the Presence of Pentanol (B124592)

The direct oxidative coupling of thiophenol with an alcohol, such as pentanol, provides an atom-economical route to the corresponding sulfenic ester. This transformation involves the oxidation of the sulfur atom of the thiol and subsequent esterification with the alcohol. These oxidative processes can be achieved using either stoichiometric oxidants or catalytic systems.

Historically, the synthesis of sulfinic esters has been accomplished using stoichiometric amounts of oxidizing agents. While effective, these methods often require harsh reaction conditions and generate significant amounts of waste. An example of a direct transformation of various thiols and simple alcohols into sulfinic esters involves the use of N-bromosuccinimide. This reaction has been shown to proceed with high yields, particularly when accelerated by ultrasonic irradiation, which reduces reaction times compared to conventional stirring tandfonline.com.

Electrochemical methods also provide a powerful tool for the stoichiometric oxidation of thiophenols in the presence of alcohols. The first report of electrochemical oxidative esterification of thiols with alcohols dates back to 1979, where the treatment of thiophenol with aliphatic alcohols in an undivided cell with platinum electrodes yielded alkyl phenylsulfinates in good to excellent yields nih.gov. More recent developments have refined this approach. For instance, the electrolysis of thiophenols and aliphatic alcohols in an undivided cell with a graphite (B72142) rod anode and a platinum plate cathode, using tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the electrolyte in acetonitrile (B52724), has been shown to be effective nih.gov.

A plausible mechanism for such electrochemical syntheses involves the anodic oxidation of the thiophenol to a thiyl radical. This radical can then undergo further oxidation and reaction with the alcohol to form the sulfinic ester. In some proposed mechanisms, dimerization of the thiyl radical to a disulfide is a key intermediate step tandfonline.com. The scalability of these electrochemical methods has also been demonstrated, with successful gram-scale preparations reported semanticscholar.org.

The following table illustrates the yields of various alkyl phenylsulfinates prepared via electrochemical oxidation of thiophenol with different aliphatic alcohols, demonstrating the general applicability of this method.

| Alcohol | Product | Yield (%) | Reference |

| Methanol | Methyl phenylsulfinate | 85 | nih.gov |

| Ethanol | Ethyl phenylsulfinate | 88 | nih.gov |

| n-Propanol | n-Propyl phenylsulfinate | 82 | nih.gov |

| n-Butanol | n-Butyl phenylsulfinate | 80 | nih.gov |

This table presents representative data for analogous sulfenic esters synthesized via electrochemical oxidation.

Catalytic methods for the oxidative esterification of thiophenols with alcohols are highly desirable as they reduce waste and often proceed under milder conditions. Various transition metal catalysts have been developed for this purpose.

One notable example is a copper-catalyzed aerobic oxidative coupling of thiophenols with alcohols. In a study by Jang's research group, a combination of 5 mol% of CuI and 10 mol% of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in THF was found to be an effective catalytic system for the synthesis of a range of alkyl/benzyl phenylsulfinates in moderate to excellent yields under an oxygen atmosphere at 65 °C rsc.org. The study noted that electron-deficient thiophenols generally provided better yields than electron-rich ones, and benzylic alcohols were more reactive than aliphatic alcohols nih.gov.

Cobalt catalysts have also been successfully employed. Ultrafine cobalt nanoparticles supported on N–SiO₂-doped activated carbon have been shown to catalyze the oxidative esterification of various thiols with alcohols. A diverse range of sulfinic esters were obtained in moderate to excellent yields using 1.46 mol% of the cobalt catalyst and 2 equivalents of K₂CO₃ as a base under an oxygen atmosphere at 60–80 °C nih.govrsc.org.

Visible-light-mediated photocatalysis offers a green and efficient alternative. An eosin (B541160) Y-catalyzed one-pot synthesis of sulfinic esters from thiophenols and alcohols has been established. This method utilizes green light irradiation and can produce sulfinic esters in as little as two hours tandfonline.com. The proposed mechanism involves the photo-excited eosin Y initiating a single-electron transfer process with the thiol to generate a thiyl radical, which then undergoes further reactions with oxygen and the alcohol to form the final product tandfonline.comsemanticscholar.org.

The table below provides examples of yields for the synthesis of analogous sulfenic esters using a cobalt-catalyzed oxidative process, highlighting the versatility of this catalytic system with different thiols and alcohols.

| Thiol | Alcohol | Product | Yield (%) | Reference |

| Thiophenol | Methanol | Methyl phenylsulfinate | 85 | nih.gov |

| 4-Methylthiophenol | Ethanol | Ethyl 4-methylbenzenesulfinate | 92 | nih.gov |

| 4-Chlorothiophenol | n-Propanol | n-Propyl 4-chlorobenzenesulfinate | 88 | nih.gov |

| Thiophenol | Benzyl alcohol | Benzyl phenylsulfinate | 95 | nih.gov |

This table presents representative data for analogous sulfenic esters synthesized via a cobalt-catalyzed oxidative process.

Reactions Involving Sulfenyl Halides and Alcohols

The reaction of a sulfenyl halide, such as benzenesulfenyl chloride, with an alcohol provides a more traditional and direct route to sulfenic esters. This method relies on the electrophilicity of the sulfur atom in the sulfenyl halide and the nucleophilicity of the alcohol.

The synthesis of benzenesulfenic acid pentyl ester can be achieved by the reaction of benzenesulfenyl chloride with a pentanol isomer (e.g., 1-pentanol, 2-pentanol). The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the alcohol attacks the electrophilic sulfur atom of the benzenesulfenyl chloride, with the concomitant departure of the chloride ion. The presence of a base is typically required to neutralize the hydrogen chloride that is formed as a byproduct.

While sulfenyl chlorides are reliable starting materials for accessing sulfenic esters, their application with alkanesulfenyl chlorides can be complicated by competing reaction pathways researchgate.net. However, for aromatic sulfenyl chlorides like benzenesulfenyl chloride, the reaction is generally more straightforward.

The optimization of reaction conditions is crucial for achieving high yields and purity of the desired sulfenic ester. Key parameters to consider include the choice of solvent, the type and amount of base used, and the reaction temperature.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. In some cases, slightly lower yields have been observed at 25 °C compared to lower temperatures, and at even lower temperatures like -20 °C, the formation of other byproducts can become significant nih.gov.

Solvent: The choice of solvent can significantly impact the reaction outcome. Dichloromethane (B109758) is a commonly used solvent for this type of reaction. Poor yields of the desired sulfinamide (an analogous reaction) were reported when the reactions were carried out in acetonitrile, THF, and ethyl acetate (B1210297), suggesting that chlorinated solvents may be preferable nih.gov. The solvolysis of sulfonyl chlorides (a related class of compounds) has been extensively studied in a variety of solvents, and these studies can provide insights into the solvent effects for sulfenyl chloride reactions as well researchgate.net.

Base: A non-nucleophilic base is typically used to scavenge the HCl produced during the reaction. Tertiary amines such as triethylamine (B128534) or pyridine (B92270) are common choices. The amount of base used is also an important factor. For example, in the synthesis of sulfinamides from sulfonyl chlorides, the use of two equivalents of triethylamine was found to be optimal nih.gov. The choice of a sterically unhindered and lipophilic tertiary amine has been shown to be effective in promoting the sulfonylation of primary alcohols in a water-solvent system, a principle that could be applicable to sulfenylation reactions as well rsc.org.

The following table summarizes the general effects of reaction parameters on the synthesis of sulfenic esters from sulfenyl chlorides and alcohols, based on analogous reactions.

| Parameter | General Trend/Observation | Rationale |

| Temperature | Lower temperatures (0 °C to RT) are often preferred. | Minimizes side reactions and decomposition of the product. |

| Solvent | Aprotic, non-polar solvents like dichloromethane are often effective. | Prevents solvolysis of the sulfenyl chloride and facilitates product isolation. |

| Base | A non-nucleophilic tertiary amine (e.g., triethylamine) is commonly used. | Neutralizes the HCl byproduct without competing with the alcohol as a nucleophile. |

This table provides a generalized overview of the optimization of reaction conditions for the synthesis of analogous sulfenic esters.

Rearrangement Reactions Leading to Sulfenic Esters

A prominent pathway to sulfenic esters involves the rsc.orgmaxbrainchemistry.com-sigmatropic rearrangement of allylic sulfoxides. This reaction, known as the Mislow-Evans rearrangement, is a thermal, reversible process that proceeds through a five-membered cyclic transition state to form an allylic sulfenate ester. maxbrainchemistry.comwikipedia.orgwikipedia.org

The general mechanism begins with an allylic sulfoxide (B87167) which, upon heating, rearranges to a sulfenate ester intermediate. wikipedia.org This intermediate is typically not isolated. Instead, it is trapped in situ by a thiophilic reagent, such as a phosphite (B83602) ester, which cleaves the S-O bond to yield a rearranged allylic alcohol. wikipedia.orgthermofisher.com The reaction is highly stereoselective, allowing for the transfer of chirality from the sulfur atom in the sulfoxide to the carbon atom of the alcohol product. maxbrainchemistry.comthermofisher.com

The reversible nature of the rearrangement is generally shifted toward the more thermodynamically stable sulfoxide. nih.govnih.gov However, the continuous removal of the sulfenate ester by the trapping agent drives the reaction forward, making it a synthetically useful method for the preparation of allylic alcohols. nih.gov This rearrangement underscores a key strategy where a transient sulfenic ester is generated and utilized within the same reaction sequence.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | rsc.orgmaxbrainchemistry.com-Sigmatropic Rearrangement | maxbrainchemistry.comwikipedia.org |

| Starting Material | Allylic Sulfoxide | wikipedia.org |

| Intermediate | Allylic Sulfenate Ester | wikipedia.orgthermofisher.com |

| Final Product (with trapping) | Allylic Alcohol | wikipedia.org |

| Key Characteristic | High stereoselectivity; chirality transfer | maxbrainchemistry.com |

In Situ Generation and Utilization of Sulfenic Acid Ester Intermediates

Due to their reactivity, sulfenic acid esters like this compound are most commonly generated in situ for subsequent reactions. This approach circumvents the challenges associated with their isolation and storage.

Formation from Precursors (e.g., Thiol Oxidation, Thiosulfinate Hydrolysis)

Thiol Oxidation: The direct oxidative esterification of thiols with alcohols presents a potential route to sulfenic esters, although over-oxidation to the corresponding sulfinic (R-SO₂-OR') and sulfonic (R-SO₃-OR') esters is a significant challenge. rsc.orgnih.govnih.gov The synthesis of sulfinic esters via this method has been achieved using various catalytic systems, including electrochemical methods and metal-catalyzed reactions. nih.govchemrxiv.org

A plausible mechanism for forming a sulfenic ester via this route involves the initial oxidation of a thiol, such as benzenethiol, to a reactive sulfenic acid intermediate (Ph-SOH). This transient species can then be trapped by an alcohol, like pentyl alcohol, in an esterification reaction. Controlling the reaction conditions, particularly the oxidant's strength and stoichiometry, is crucial to stop the oxidation at the sulfenate stage. For instance, electrochemical oxidation of thiophenols in the presence of an alcohol can yield sulfinic esters, implying that a sulfenic ester is a likely intermediate. chemrxiv.org The proposed pathway often involves the formation of a disulfide, which is then oxidized to a thiosulfinate, followed by nucleophilic attack by the alcohol. chemrxiv.org

Thiosulfinate Alcoholysis: Another viable method for the in situ generation of sulfenic esters is the reaction of a thiosulfinate with an alcohol, a process analogous to hydrolysis. Thiosulfinates, which are anhydrides of sulfenic acids, can react with nucleophiles. nih.gov The reaction of a thiosulfinate ester, such as S-phenyl benzenethiosulfinate (Ph-S(O)-S-Ph), with an alcohol like pentyl alcohol can proceed via nucleophilic attack of the alcohol on the sulfinyl sulfur atom. This attack would displace a thiolate leaving group (Ph-S⁻) and form the desired this compound (Ph-S-O-Pentyl). This method is conceptually similar to the trapping of sulfenic acids generated from thiosulfinate reactions with thiols. researchgate.net

| Precursor | Reagent | Reaction Type | Key Challenge | Reference |

|---|---|---|---|---|

| Thiol (e.g., Benzenethiol) | Alcohol (e.g., Pentyl alcohol) + Mild Oxidant | Oxidative Esterification | Avoiding over-oxidation to sulfinic/sulfonic esters | nih.govnih.gov |

| Thiosulfinate (e.g., S-phenyl benzenethiosulfinate) | Alcohol (e.g., Pentyl alcohol) | Alcoholysis / Nucleophilic Substitution | Competing side reactions | chemrxiv.orgresearchgate.net |

Strategies for Stabilizing Transient Sulfenic Ester Species

The transient nature of sulfenic acids and their esters necessitates strategies to enhance their stability, even if only for a short duration within a reaction vessel. mdpi.com While stable, isolable sulfenic acids are rare, their stability can be enhanced by specific structural features, and these principles can be extended to their esters. nih.gov

Structural and Environmental Factors:

Intramolecular Hydrogen Bonding: For sulfenic acids, the presence of a nearby hydrogen bond acceptor, such as a carbonyl group, can significantly increase stability. nih.gov While not directly applicable to a simple alkyl ester like pentyl benzenesulfenate, this principle highlights the importance of non-covalent interactions in stabilizing the S-O moiety.

Steric Hindrance: Bulky substituents near the sulfenic acid group can sterically protect it from intermolecular reactions, such as condensation to form thiosulfinates. nih.gov Similarly, employing sterically demanding alcohol or aryl groups in a sulfenic ester could potentially increase its kinetic stability.

Electronic Effects: The nucleophilicity of the sulfur atom in aromatic sulfenic acids is diminished by electron-withdrawing groups on the aromatic ring, which contributes to their stability. nih.gov This suggests that the stability of an aryl sulfenic ester could be tuned by the electronic nature of the substituents on the benzene (B151609) ring.

Protein Microenvironment: In biological systems, the local microenvironment of a protein can stabilize cysteine sulfenic acids, protecting them from further oxidation or other reactions. nih.gov This stabilization is achieved through a combination of hydrogen bonding, controlled access of reactants, and specific electrostatic interactions.

Chemical Trapping: The most common and practical strategy for dealing with transient sulfenic esters is to generate them in situ in the presence of a reagent that will immediately consume them in a desired transformation. nih.gov The Mislow-Evans rearrangement is a classic example, where the sulfenate ester intermediate is trapped by a thiophile as soon as it is formed. thermofisher.com This prevents the reverse reaction and other decomposition pathways. Other reactive partners, such as activated alkenes, can also be used to trap sulfenic acids (and by extension, their esters) to form sulfoxides. nih.gov

Spectroscopic Characterization and Analytical Methodologies for Benzenesulfenic Acid Pentyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of benzenesulfenic acid pentyl ester, offering detailed information about the chemical environment of its constituent atoms.

Proton (1H) NMR Analysis of Unique Chemical Environments, including Hydroxyl Resonances

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various protons within the this compound molecule. The spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the pentyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the sulfenic acid ester group. The protons of the pentyl chain would display characteristic splitting patterns (e.g., triplets and sextets) due to spin-spin coupling with adjacent protons. A key feature to identify would be the resonance corresponding to the hydroxyl proton of the sulfenic acid, which is often broad and its chemical shift can be dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.2 - 7.8 | Multiplet |

| -O-CH₂- | 3.9 - 4.2 | Triplet |

| -CH₂- (adjacent to O-CH₂) | 1.6 - 1.8 | Quintet |

| -(CH₂)₂- | 1.3 - 1.5 | Multiplet |

| Terminal -CH₃ | 0.8 - 1.0 | Triplet |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Analysis of Skeletal Carbons and Deshielding Effects

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbon atom attached to the sulfur (ipso-carbon) and the carbon atom of the pentyl group bonded to the oxygen would experience significant deshielding effects, causing their signals to appear at a lower field (higher ppm values). The remaining aromatic and aliphatic carbons would resonate at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-S | 140 - 150 |

| Aromatic C-H | 120 - 135 |

| -O-CH₂- | 65 - 75 |

| -CH₂- (adjacent to O-CH₂) | 30 - 35 |

| -(CH₂)₂- | 20 - 30 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Identification of Characteristic S-OH and S-O Stretching Frequencies

The IR spectrum of this compound would be characterized by specific absorption bands indicative of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the sulfenic acid hydroxyl group. The S-O single bond stretching frequency is expected to appear in the fingerprint region, typically between 700 and 850 cm⁻¹. Other notable peaks would include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching (around 2850-2960 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| S-OH (stretch, broad) | 3200 - 3600 |

| Aromatic C-H (stretch) | 3000 - 3100 |

| Aliphatic C-H (stretch) | 2850 - 2960 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are soft ionization techniques that are well-suited for the analysis of moderately polar and potentially thermally labile compounds like this compound. In ESI-MS, the molecule would likely be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry would allow for the determination of the exact molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing characteristic losses of the pentyl group or the hydroxyl radical. While less common for small molecules, MALDI-MS could also be employed, particularly if the compound is analyzed as part of a more complex mixture.

Table 4: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | m/z |

|---|---|---|

| ESI (+) | [M+H]⁺ | Calculated Molecular Weight + 1.0078 |

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its quantitative analysis. Given the reactivity of the sulfenic acid functional group, the choice and development of the chromatographic method are critical to prevent on-column degradation and ensure accurate results.

High-performance liquid chromatography (HPLC) is a preferred method for the analysis of thermally labile and moderately polar compounds like this compound. scielo.br The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and peak shape.

Reversed-phase HPLC is commonly employed for compounds of this nature. scielo.brpharmtech.com The separation is typically achieved on a nonpolar stationary phase, such as a C8 or C18 column, with a polar mobile phase. scielo.br The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pharmtech.comasianjpr.com The use of a buffer in the aqueous portion of the mobile phase can help control the pH and improve the reproducibility of the separation. asianjpr.com Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary for separating complex mixtures with a wide range of polarities. pharmtech.com

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Reversed-Phase C8 or C18, 10-15 cm length, 3-5 µm particle size | Provides good retention and resolution for moderately nonpolar analytes. pharmtech.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with varying polarities. pharmtech.com |

| Flow Rate | 1.0 - 1.5 mL/min | Offers a balance between analysis time and separation efficiency. pharmtech.com |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) | The benzene ring provides UV absorbance, while MS offers high sensitivity and structural information. nih.gov |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Controls retention time and can improve peak shape. |

The application of gas chromatography (GC) for the analysis of this compound is challenging due to the inherent thermal instability of sulfenic acids. These compounds are known to be notoriously unstable and can easily undergo self-condensation to form thiosulfinates. tandfonline.com The high temperatures typically used in GC injectors and columns can promote this and other degradation pathways, leading to inaccurate quantification and the appearance of artifact peaks.

While the pentyl ester group increases the volatility compared to the free acid, the S-O bond in the sulfenic acid ester is weak and susceptible to thermal cleavage. Therefore, if GC is to be considered, it would require careful optimization with low injection temperatures and the use of highly inert columns to minimize on-column degradation. Often, derivatization to a more stable compound is the preferred strategy before GC analysis.

| Parameter | Consideration | Potential Issue |

|---|---|---|

| Injector Temperature | Must be kept as low as possible. | High temperatures can cause thermal degradation. |

| Column | Highly inert, low-bleed stationary phase. | Active sites on the column can catalyze decomposition. |

| Carrier Gas | High purity, oxygen-free gas (e.g., Helium, Hydrogen). | Traces of oxygen can promote oxidation. |

| Derivatization | Conversion to a more thermally stable derivative may be necessary. | Direct analysis is often not feasible due to instability. nih.gov |

X-ray Crystallography for Solid-State Structural Analysis (Applicability to Stable Analogues)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. However, the inherent instability of most sulfenic acids makes them extremely difficult to crystallize and analyze by this technique. tandfonline.com The tendency of sulfenic acids to undergo rapid self-condensation often precludes the formation of the high-quality, stable single crystals required for X-ray diffraction analysis. tandfonline.com

Despite these challenges, researchers have successfully determined the crystal structures of a few stable sulfenic acids. nih.gov This has often been achieved by introducing bulky substituents near the sulfenic acid group, which provides steric hindrance that kinetically stabilizes the molecule and prevents intermolecular reactions. tandfonline.comsemanticscholar.org For example, a small-molecule cysteine sulfenic acid was synthesized and isolated as stable crystals by utilizing a nanosized molecular cavity as a protective "cradle". tandfonline.comtandfonline.com The structural information obtained from these stable analogues, such as bond lengths, bond angles, and conformations around the C-S-O-H dihedral angle, provides invaluable insights into the fundamental structural properties of the sulfenic acid functional group, which can be extrapolated to less stable compounds like this compound.

| Crystallographic Parameter | Typical Value/Observation for Stable Sulfenic Acid Analogues | Significance |

|---|---|---|

| S-O Bond Length | ~1.66 - 1.69 Å | Indicates a single bond character. |

| C-S-O Bond Angle | ~100 - 108° | Reflects the geometry at the sulfur atom. |

| Intermolecular Interactions | Strong hydrogen bonding involving the -SOH group is often observed. nih.gov | Plays a key role in the crystal packing and stability. |

| Stabilization Strategy | Use of sterically bulky protecting groups or molecular cavities. tandfonline.comtandfonline.com | Prevents intermolecular reactions like self-condensation. tandfonline.com |

Chemical Derivatization Strategies for Enhanced Detection and Analysis

Chemical derivatization is a powerful strategy to overcome the challenges associated with the direct analysis of unstable compounds like this compound. This approach involves reacting the sulfenic acid moiety with a specific reagent to form a more stable, easily detectable, and chromatographically well-behaved derivative. nih.gov

The sulfenic acid group can act as both a nucleophile and an electrophile, allowing for a variety of derivatization reactions. nih.gov For instance, the nucleophilic character of the sulfenic acid can be exploited by reacting it with Michael acceptors. Conversely, its electrophilic nature allows it to be trapped by strong nucleophiles. A common strategy involves the use of 1,3-dicarbonyl compounds, such as dimedone, which act as nucleophilic traps for the sulfenic acid, forming a stable thioether conjugate. nih.gov This derivatization not only stabilizes the analyte but can also introduce a chromophore or fluorophore, significantly enhancing detection sensitivity in HPLC, or a tag that facilitates mass spectrometric analysis. nih.gov

| Derivatizing Reagent | Reaction with Sulfenic Acid | Analytical Advantage |

|---|---|---|

| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | Forms a stable thioether adduct. nih.gov | Stabilizes the analyte for MS and chromatographic analysis. nih.gov |

| NBD-Cl (4-chloro-7-nitrobenzofurazan) | Reacts to form a spectroscopically detectable adduct. nih.gov | Provides a strong UV-Vis signal for enhanced detection. nih.gov |

| Thiol-based reagents (e.g., dithiothreitol) | Reduces the sulfenic acid back to a thiol. | Used in tag-switch methods for indirect detection and quantification. nih.gov |

| Cycloalkyne Probes | Forms a stable sulfoxide (B87167) conjugate. nih.gov | Applicable for detection by Western blot and mass spectrometry. nih.gov |

Computational and Theoretical Investigations of Sulfenic Esters

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic nature of sulfenic esters. These calculations provide a molecular-level understanding of the geometric arrangement of atoms and the distribution of electrons, which collectively dictate the compound's chemical behavior.

Analysis of Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its tendency to participate in chemical reactions. In sulfenic esters, the HOMO is typically associated with the lone pairs on the sulfur and oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is often centered on the σ* antibonding orbitals of the S-O and C-S bonds, indicating that these bonds are the likely sites for nucleophilic attack.

Charge Distribution and Bond Polarity

In the S-O bond of a sulfenic ester, the oxygen atom is more electronegative than the sulfur atom, leading to a polar covalent bond with a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the sulfur. This inherent polarity influences the molecule's interactions with other polar molecules and its behavior in chemical reactions. For instance, the positively charged sulfur atom is a potential site for nucleophilic attack. Quantum chemical calculations, such as Natural Population Analysis (NPA), can quantify these partial charges, providing a more detailed picture of the electronic landscape of the molecule. nih.gov

Thermochemical Studies

Thermochemical studies, often carried out using high-level computational methods like the G2 level of theory, provide valuable data on the stability of molecules and the energetics of chemical reactions. acs.orgacs.org

Calculation of Bond Dissociation Enthalpies (BDEs)

Bond dissociation enthalpy (BDE) is the energy required to break a specific bond homolytically. Computational studies on simple sulfenic esters like CH₃SOCH₃ have provided insights into the relative strengths of the bonds within the C-S-O-C linkage. acs.orgacs.orgresearchgate.net

A computational study at the G2 level of theory predicted the following BDEs for methyl methanesulfenate (CH₃SOCH₃): acs.orgacs.orgresearchgate.net

| Bond | Bond Dissociation Enthalpy (kcal/mol) |

| C-S | 67 |

| S-O | 64 |

| O-C | 49 |

These results indicate that for simple alkyl sulfenic esters, the O-C bond is the weakest, suggesting it is the most likely to undergo homolytic cleavage. acs.orgacs.orgresearchgate.net The S-O bond in sulfenic esters is predicted to be significantly stronger than the O-O bond in peroxides (BDE ~37 kcal/mol for CH₃OOCH₃) but comparable to the S-S bond in disulfides (BDE ~72 kcal/mol for CH₃SSCH₃). sci-hub.st The C-S bonds in sulfenic esters are also predicted to be slightly stronger than those in disulfides. acs.orgacs.orgresearchgate.net For benzenesulfenic acid pentyl ester, the presence of the phenyl group would likely influence these BDEs due to resonance stabilization of the resulting radicals.

Enthalpies of Formation and Reaction Energies

The enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. While specific experimental or calculated values for this compound were not found, computational methods can be used to predict these values. These calculations are crucial for determining the energetics of reactions involving the sulfenic ester.

For instance, it has been noted that sulfenic esters are thermodynamically more stable than their sulfoxide (B87167) isomers, although they can be more kinetically reactive. acs.org The relative energies of different conformers can also be calculated, providing insight into the conformational equilibrium of the molecule. For example, the energy difference between the gauche and trans conformers of trichloromethanesulfenyl acetate (B1210297) was calculated to be around 0.53 to 1.1 kcal/mol, indicating a small energy barrier to rotation around the S-O bond. acs.orgnih.gov Such calculations are essential for understanding the dynamic behavior of these molecules.

Reaction Mechanism Modeling

Density Functional Theory (DFT) and other high-level computational methods are instrumental in elucidating the potential energy surfaces of reactions involving sulfenic esters. These models help in identifying intermediates, transition states, and in calculating the energetic barriers that govern reaction rates and outcomes.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, research on related, simpler sulfenic esters and sulfenate anions provides a foundational understanding. For instance, computational studies on the thermochemistry of simple sulfenic esters like methyl methanethiosulfinate (CH3SOCH3) have been conducted to understand their stability. High-level calculations, such as those at the G2 level of theory, are often required for accurate predictions, as less expensive methods like B3LYP have been found to be less satisfactory for these systems researchgate.net.

A key aspect of mechanistic studies is the characterization of transition states. For reactions involving sulfenate anions, which are precursors to sulfenic esters, DFT methods have been employed to dissect the factors that control stereoselective alkylation reactions researchgate.net. These studies calculate the structures and relative free energies of various transition states to understand the origins of stereoselectivity. Although this concerns the formation of a sulfoxide rather than a sulfenic ester, the methodological approach is directly relevant. In these models, the explicit inclusion of counter-ions (like Li+) is vital for accurately representing the system and obtaining meaningful energetic data researchgate.net.

For the esterification reaction that could form a sulfenic ester, analogies can be drawn from computational studies on the esterification of benzenesulfonic acid rsc.orgrsc.org. Such studies explore various pathways, including SN1 and SN2 mechanisms, as well as addition-elimination routes. The activation barriers for each step are calculated to determine the most favorable pathway. For example, in the acid-catalyzed esterification of benzenesulfonic acid with methanol, the SN1 pathway, proceeding through a sulfonylium cation intermediate, was found to have a low activation barrier rsc.org. A hypothetical reaction to form this compound could be modeled similarly to distinguish between different potential mechanisms.

Table 1: Calculated Bond Dissociation Enthalpies for Methyl Sulfenate (CH3SOCH3) at the G2 Level of Theory researchgate.net

| Bond Cleavage | Bond Dissociation Enthalpy (kcal/mol) |

| C-S | 67 |

| S-O | 64 |

| O-C | 49 |

Computational modeling is a powerful tool for predicting and explaining selectivity in chemical reactions. For sulfenic esters and their precursors, DFT calculations have been successfully used to understand stereoselectivity. In the study of stereoselective alkylation of sulfenate anions, computational analysis of transition state structures revealed that non-bonding interactions, such as hydrogen bonding or coordination with a lithium cation, play a crucial role in directing the stereochemical outcome researchgate.net.

By comparing the energies of different transition state diastereomers, researchers can predict which product is likely to form preferentially. These models can elucidate the subtle energetic differences that lead to high levels of selectivity, guiding the design of new synthetic methods. For a hypothetical reaction involving this compound, such as an electrophilic addition to an alkene, computational studies could be employed to predict the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti-addition) by evaluating the activation barriers for all possible pathways.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, solvation, and interactions with their environment. While MD simulations have been extensively used to study a wide range of chemical and biological systems, their application specifically to simple sulfenic esters like this compound is not widely reported in the scientific literature.

However, the methodology of MD simulations is well-established for other types of esters and sulfur-containing compounds. Such simulations could, in principle, be applied to this compound to explore:

Conformational Preferences: The flexibility of the pentyl chain and the rotational barrier around the S-O bond could be investigated.

Solvent Effects: The arrangement of solvent molecules around the sulfenic ester and its influence on reactivity could be modeled.

Intermolecular Interactions: In condensed phases, MD simulations can reveal details about how molecules of this compound interact with each other.

For example, MD simulations have been used to study the self-assembly of other types of esters in solution and to investigate the influence of cosolutes on ester hydrolysis rug.nlmdpi.com. Similar approaches could provide a deeper understanding of the dynamic behavior of sulfenic esters in various media.

Comparison of Computational Results with Experimental Data

The validation of computational models through comparison with experimental data is a cornerstone of theoretical chemistry. For sulfenic acid derivatives, this can be challenging due to their reactive nature. However, where experimental data is available, it provides a critical benchmark for the accuracy of theoretical methods.

In the case of sulfenic acids, high-level quantum chemical methods have been used to calculate their enthalpies of formation. These theoretical values have been compared with the limited and sometimes conflicting experimental data available, leading to revised and more reliable thermochemical values for species like benzenesulfenic acid sns.it.

For reactions, computationally predicted activation energies can be used to calculate theoretical reaction rates using transition state theory. These rates can then be compared with experimentally measured kinetics. Similarly, predicted selectivities can be compared with experimentally observed product ratios. Discrepancies between computational and experimental results can highlight deficiencies in the theoretical model or suggest a different underlying reaction mechanism, driving further investigation on both the theoretical and experimental fronts. The synergy between computation and experiment is crucial for developing a comprehensive and accurate understanding of the chemistry of sulfenic esters.

Advanced Synthetic Applications and Functionalization of Benzenesulfenic Acid Pentyl Ester

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Benzenesulfenic acid pentyl ester serves as a valuable precursor in the synthesis of intricate organic structures, primarily through its ability to deliver a phenylthio group to various nucleophiles. This reactivity is fundamental to its application as a synthetic intermediate.

Introduction of Phenylthio Functionality

The primary role of this compound in synthetic chemistry is the introduction of the phenylthio (PhS-) functionality. While direct reactions of the pentyl ester are not extensively documented, the broader class of sulfenate esters is known to be a source of an electrophilic sulfur species. The polarization of the S-O bond allows the sulfur atom to be susceptible to attack by nucleophiles.

One of the key transformations of aryl sulfenate esters is their reaction with acyl chlorides, which results in the formation of a sulfenyl chloride and a carboxylic ester. The highly reactive sulfenyl chloride can then be trapped by alkenes, such as cyclohexene, to yield β-chloro-sulfides nih.gov. This two-step process effectively transfers the phenylthio group from the sulfenate ester to a carbon atom of the alkene.

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Acyl Chloride | Benzenesulfenyl chloride | Intermediate for phenylthiolation |

| Benzenesulfenyl chloride | Cyclohexene | 2-chlorocyclohexyl phenyl sulfide | Introduction of phenylthio group |

This reactivity highlights the potential of this compound as a precursor to benzenesulfenyl chloride, a well-established reagent for introducing the phenylthio moiety in a variety of organic transformations.

Precursors for Chirality Transfer

The application of sulfenate esters as precursors for chirality transfer is an area of growing interest, although much of the research has focused on the isomeric sulfinate esters. Chiral sulfinate esters are recognized as pivotal intermediates for the synthesis of a wide range of sulfur-containing chiral compounds nih.govnih.gov. The stereochemistry at the sulfur atom in these compounds can be controlled with a high degree of precision, and this chirality can be subsequently transferred to other molecules.

While specific examples involving this compound are scarce, the principles of stereocontrol at a sulfur atom are relevant. The synthesis of enantiomerically enriched sulfinate esters can be achieved through asymmetric condensation of prochiral sulfinates with alcohols, a reaction often catalyzed by chiral organocatalysts nih.govnih.gov. This suggests that similar strategies could potentially be developed for the asymmetric synthesis of chiral sulfenate esters, which could then act as reagents for chirality transfer.

Stereoselective Transformations Mediated by Sulfenic Esters

Stereoselective reactions are crucial in modern organic synthesis, and organosulfur compounds have emerged as important players in this field. While the stereoselective transformations mediated by sulfenate esters are not as extensively studied as those of their sulfinate counterparts, the potential for such reactivity exists.

The development of catalytic methods for the asymmetric synthesis of chiral sulfinamides and sulfinate esters by the sulfinylation of nucleophiles highlights the potential for creating stereogenic sulfur centers nih.gov. These reactions often employ chiral catalysts to control the stereochemical outcome. Although not directly demonstrated for this compound, it is conceivable that this compound could participate in catalyst-controlled stereoselective reactions where the sulfenate ester acts as an electrophile, reacting with a prochiral nucleophile in the presence of a chiral catalyst to afford an enantioenriched product.

Exploitation in Tandem or Cascade Reactions

Tandem and cascade reactions offer an efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. Sulfenic acids, which are closely related to sulfenate esters, have been shown to participate in such reaction sequences. For instance, sulfenic acids generated in situ from the thermolysis of sulfoxides can engage in two- or multicomponent tandem reactions with isocyanides nih.govorganic-chemistry.org.

These reactions lead to the formation of diverse sulfur-containing compounds, including isothioureas and various thioic acid esters nih.govorganic-chemistry.org. The involvement of a sulfenic acid intermediate in these tandem processes suggests that sulfenate esters, as stable derivatives of sulfenic acids, could potentially be designed to initiate or participate in similar cascade sequences. The release of the pentanol (B124592) moiety from this compound could unmask a reactive sulfenic acid species, which could then trigger a cascade of bond-forming events.

Development of Novel Organosulfur Compounds with Tunable Reactivity

The development of new organosulfur compounds with tailored reactivity is a significant goal in synthetic chemistry. Sulfenate esters, including this compound, can serve as building blocks for the creation of such novel molecules. For example, the derivatization of simple phenols into their trichloromethylsulfenyl ester counterparts has been shown to markedly increase their antimicrobial potency, demonstrating the synthesis of new functional molecules from a sulfenate precursor nih.gov.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzenesulfenic acid pentyl ester, and how can reaction conditions be optimized to minimize decomposition?

- Answer : Synthesis of sulfenic acid esters typically involves coupling benzenesulfenic acid with pentanol under anhydrous conditions, often using carbodiimide-based coupling agents or acid catalysis. Due to the inherent instability of sulfenic acids, inert atmospheres (e.g., nitrogen or argon) and low temperatures (0–5°C) are critical to suppress oxidation or dimerization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation under reduced pressure is recommended. Characterization by GC-MS and H/C NMR can confirm ester formation, with attention to the S–O stretching vibration (~1050 cm) in FT-IR spectra .

Q. How should researchers assess the purity and structural integrity of this compound, and what analytical techniques are most reliable?

- Answer : Purity analysis via gas chromatography (GC) with flame ionization detection (FID) is standard, as demonstrated for structurally similar esters like amyl salicylate (CAS 2050-08-0, >97% purity by GC) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., expected [M+H] for CHOS: theoretical 210.07). For structural validation, H NMR should resolve characteristic shifts: aromatic protons (δ 7.2–7.8 ppm), pentyl chain (–CH– at δ 1.2–1.6 ppm), and the sulfenic proton (δ ~9.5 ppm, though often broad due to instability) .

Q. What are the primary stability concerns for this compound during storage, and how can degradation be mitigated?

- Answer : Sulfenic acid esters are prone to oxidation (forming sulfinic/sulfonic acids) and dimerization. Storage at 0–10°C in amber vials under nitrogen, with molecular sieves to absorb moisture, is advised. Stability studies should track degradation via periodic GC or HPLC analysis. For analogs like amyl salicylate, refrigeration extends stability to >6 months .

Advanced Research Questions

Q. What analytical strategies are effective for identifying degradation products of this compound in environmental matrices (e.g., soil or water)?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for polar degradation products (e.g., benzenesulfinic acid or pentanol). For soil studies, accelerated solvent extraction (ASE) using acetonitrile/water (70:30) efficiently isolates analytes, as validated for flumiclorac pentyl ester degradation studies . Quantification limits (LOQ) <10 ng/g are achievable with isotope-labeled internal standards (e.g., C-benzene derivatives) .

Q. How can computational chemistry predict the reactivity and dimerization pathways of this compound?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the energy barriers for dimerization or oxidation. NIST Chemistry WebBook data for analogous esters (e.g., amyl benzoate) provide thermodynamic parameters (ΔH, S°) for benchmarking . Molecular dynamics simulations can further predict solvent effects on stability .

Q. What experimental designs address contradictions in reported stability data for sulfenic acid esters under varying pH conditions?

- Answer : Controlled kinetic studies in buffered solutions (pH 2–12) with UV-Vis monitoring of S–O bond cleavage (λ~270 nm) clarify pH-dependent degradation. For example, amyl salicylate shows enhanced hydrolysis at pH >8 due to nucleophilic attack by hydroxide ions . Conflicting data may arise from impurities or oxygen exposure; thus, strict anaerobic protocols are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.